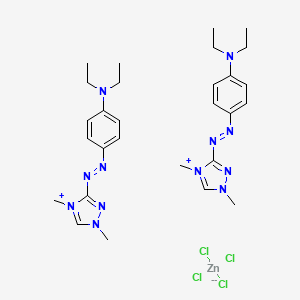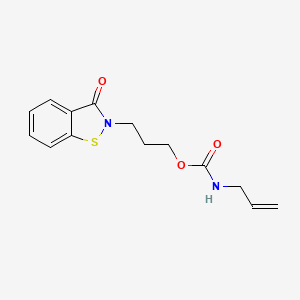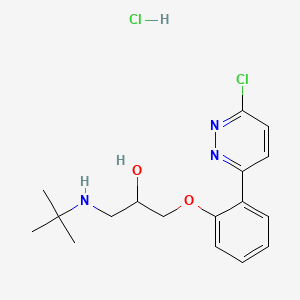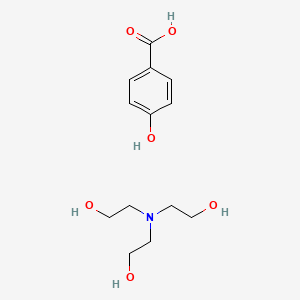
Einecs 275-334-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Einecs 275-334-5 involves the reaction of p-hydroxybenzoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Einecs 275-334-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
Einecs 275-334-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Einecs 275-334-5 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 275-334-5 can be compared with other similar compounds, such as:
Benzoic acid, 4-hydroxy-, compound with 2,2′,2′′-nitrilotris[ethanol] (11): Similar in structure and properties, but may have different applications and reactivity.
Other nitrilotriethanol compounds: These compounds share the nitrilotriethanol moiety but differ in their attached functional groups, leading to variations in their chemical behavior and uses.
Properties
CAS No. |
71331-90-3 |
|---|---|
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C6H15NO3/c8-6-3-1-5(2-4-6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 |
InChI Key |
RHHNHEPENUSNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
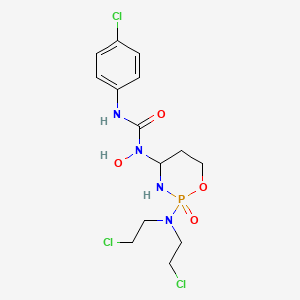
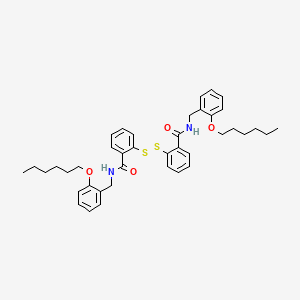
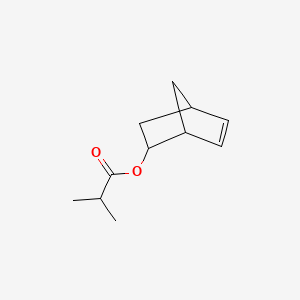
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

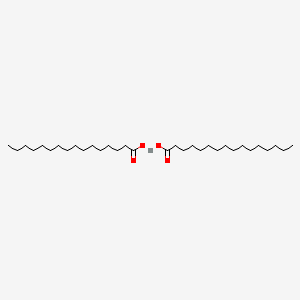
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

